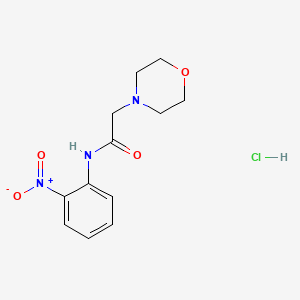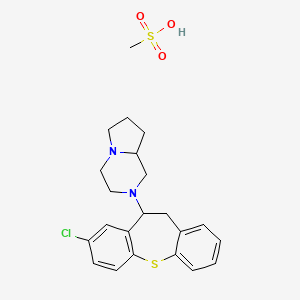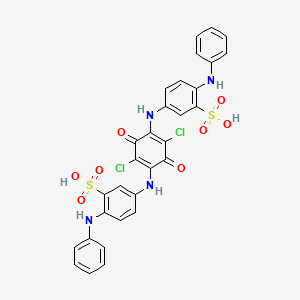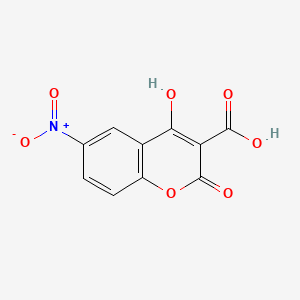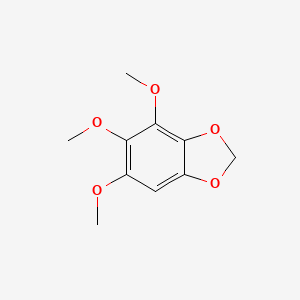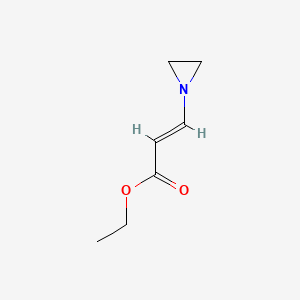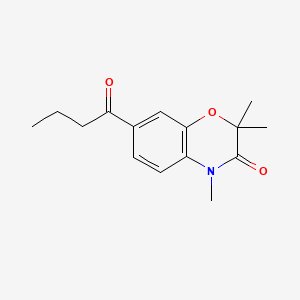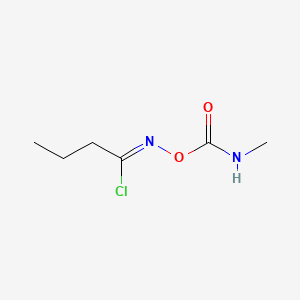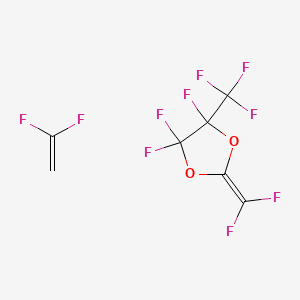
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane involves several steps and specific reaction conditions. One common method involves the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with aluminum chloride at elevated temperatures . Another method includes the reaction of hexachloroethane with hydrogen fluoride in the presence of an aluminum fluoride catalyst at high temperatures . These methods yield the desired compound along with other fluorinated by-products, which are then separated and purified.
Analyse Des Réactions Chimiques
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where fluorine atoms are replaced by other functional groups. .
Applications De Recherche Scientifique
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane can be compared with other fluorinated compounds such as:
Chloro-1,1-difluoroethene: This compound has similar fluorine content but differs in its chlorine substitution, leading to different reactivity and applications.
1,1-Difluoro-2-iodoethane: This compound contains iodine instead of additional fluorine atoms, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific fluorine arrangement, which imparts unique reactivity and stability, making it valuable for specialized applications.
Propriétés
Numéro CAS |
80879-54-5 |
|---|---|
Formule moléculaire |
C7H2F10O2 |
Poids moléculaire |
308.07 g/mol |
Nom IUPAC |
1,1-difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F8O2.C2H2F2/c6-1(7)2-14-3(8,4(9,10)11)5(12,13)15-2;1-2(3)4/h;1H2 |
Clé InChI |
CCSDBHMAQVTPNE-UHFFFAOYSA-N |
SMILES canonique |
C=C(F)F.C1(=C(F)F)OC(C(O1)(F)F)(C(F)(F)F)F |
Numéros CAS associés |
80879-54-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


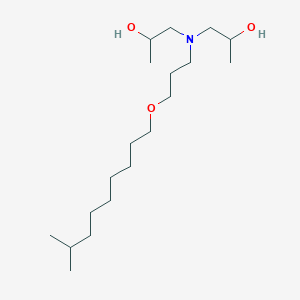


![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)

